

Comparative Analysis of PI3K-X: A Novel Isoform-Selective PI3K Inhibitor

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Compound of Interest				
Compound Name:	PI3K-IN-35			
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This guide provides a detailed comparative analysis of PI3K-X, a novel, potent, and highly selective inhibitor of the p110 α isoform of phosphoinositide 3-kinase (PI3K α). The performance of PI3K-X is benchmarked against established PI3K inhibitors, including the isoform-specific inhibitor Alpelisib and the pan-PI3K inhibitor Copanlisib. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of PI3K-targeted therapies.

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway, often through mutations in the PIK3CA gene encoding the p110 α catalytic subunit, is a hallmark of many cancers.[4][5] While several PI3K inhibitors have been developed, achieving high selectivity to minimize off-target effects and associated toxicities remains a significant challenge.[6][7][8][9] PI3K-X has been engineered to address this challenge, offering superior selectivity for the PI3K α isoform.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of PI3K-X was compared to Alpelisib (PI3Kα-selective) and Copanlisib (pan-PI3K) against a panel of Class I PI3K isoforms and other related kinases. The half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays, are summarized in the table below. Lower IC50 values indicate higher potency.



Target Kinase	PI3K-X (IC50, nM)	Alpelisib (IC50, nM)	Copanlisib (IC50, nM)
ΡΙ3Κα	0.8	5	0.5
РІЗКβ	150	1,200	3.7
ΡΙ3Κδ	250	250	0.7
РІЗКу	300	290	6.4
mTOR	>10,000	>10,000	4.9
DNA-PK	>10,000	>10,000	15

Table 1: Comparative IC50 values of PI3K-X, Alpelisib, and Copanlisib against a panel of kinases. Data demonstrates the high potency and selectivity of PI3K-X for PI3Kα.

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- Objective: To determine the IC50 values of test compounds against a panel of kinases.
- Materials: Recombinant human kinases (PI3Kα, β, δ, γ; mTOR; DNA-PK), appropriate substrates (e.g., phosphatidylinositol-4,5-bisphosphate), ATP, ADP-Glo™ Kinase Assay kit, and test compounds (PI3K-X, Alpelisib, Copanlisib).
- Procedure:
 - Kinase reactions are set up in a 384-well plate format. Each well contains the specific kinase, its substrate, and ATP in a kinase reaction buffer.



- Test compounds are serially diluted and added to the wells to achieve a range of final concentrations. Control wells contain DMSO vehicle instead of the compound.
- The reactions are incubated at room temperature for 60 minutes to allow for ATP-to-ADP conversion by the active kinase.[10]
- Following incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent is then added to convert ADP to ATP and subsequently measure the newly synthesized ATP through a luciferase/luciferin reaction, generating a luminescent signal.
- Luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.[10]
- IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Kinome Scanning (Chemoproteomic Selectivity Profiling)

This method assesses the binding affinity of an inhibitor against a large panel of kinases to determine its selectivity profile.

- Objective: To evaluate the selectivity of PI3K-X by profiling its binding against a comprehensive panel of human kinases.
- Methodology: A chemoproteomic approach using immobilized, broad-selective kinase inhibitors (Kinobeads) is employed.[11][12][13]
- Procedure:
 - A cell lysate containing a broad range of native protein kinases is prepared.
 - The lysate is incubated with varying concentrations of the test compound (PI3K-X) to allow binding to its target kinases.



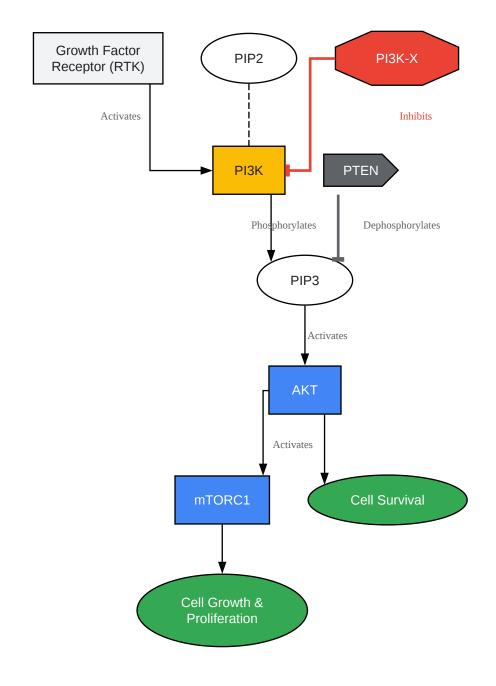
- The mixture is then passed over an affinity matrix (Kinobeads) that binds to the ATPbinding site of most kinases.
- Kinases that are bound to PI3K-X in the lysate will not bind to the beads and will be found in the flow-through.
- The proteins bound to the beads are eluted and identified and quantified using mass spectrometry.
- The reduction in the amount of a specific kinase bound to the beads in the presence of the inhibitor, compared to a control, indicates that the inhibitor binds to that kinase. This allows for the generation of a comprehensive selectivity profile.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in this critical signaling cascade and the point of inhibition by PI3K-X. Activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) stimulates PI3K, which then phosphorylates PIP2 to PIP3.[2][14] PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn regulates cell growth, proliferation, and survival.[3][4][14]





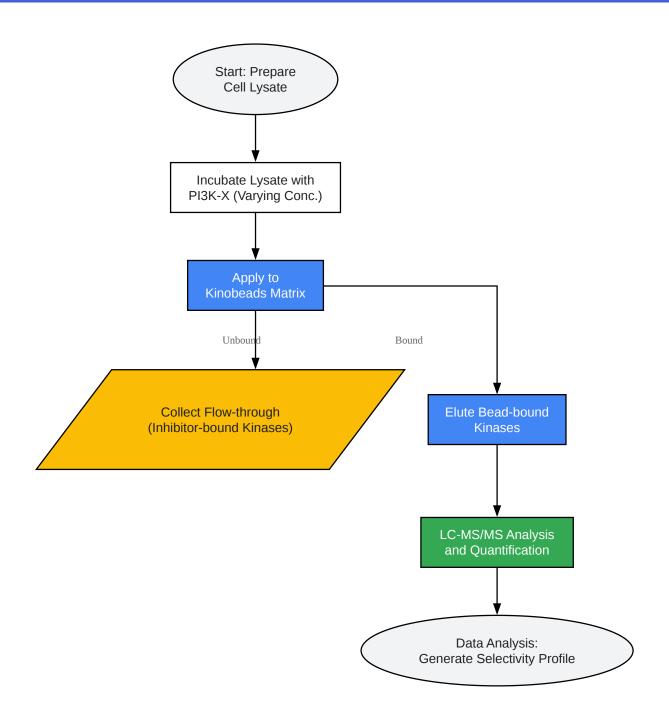
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PI3K/AKT/mTOR signaling pathway with the point of inhibition for PI3K-X.

Experimental Workflow for Kinase Selectivity Profiling

The diagram below outlines the key steps in the chemoproteomic workflow used to determine the selectivity of PI3K-X across the human kinome.





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Workflow for chemoproteomic kinase inhibitor selectivity profiling.

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